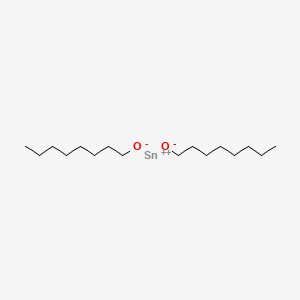
Tin di(octanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a yellow liquid with a molar mass of 405.12 g/mol and a density of 1.251 g/cm³. Tin di(octanolate) is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of caprolactone to produce biodegradable polyesters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin di(octanolate) can be synthesized by reacting tin(II) chloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the tin(II) ion.
Industrial Production Methods: In an industrial setting, tin di(octanolate) is produced through a continuous process involving the reaction of tin(II) chloride and 2-ethylhexanoic acid in a reactor equipped with a cooling system to control the exothermic reaction. The product is then purified through distillation to remove any unreacted starting materials and byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: Tin di(octanolate) undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of tin di(octanolate) can be achieved using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the octanoate groups with other ligands.
Major Products Formed:
Oxidation: The oxidation of tin di(octanolate) typically results in the formation of tin(IV) compounds.
Reduction: Reduction reactions can produce tin(I) or elemental tin.
Substitution: Substitution reactions can yield various organotin compounds depending on the ligands used.
Applications De Recherche Scientifique
Tin di(octanolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the polymerization of lactones to produce biodegradable polyesters.
Biology: Tin di(octanolate) is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Mécanisme D'action
The mechanism by which tin di(octanolate) exerts its effects involves its ability to act as a Lewis acid catalyst. It coordinates to the oxygen atoms of the reactants, thereby increasing the electrophilicity of the tin center and facilitating the reaction. The molecular targets and pathways involved depend on the specific application, but generally, tin di(octanolate) interacts with carboxylic acids, alcohols, and other organic compounds.
Comparaison Avec Des Composés Similaires
Dibutyltin dilaurate
Tin(II) 2-ethylhexanoate
Tin(IV) chloride
Stannous chloride
Propriétés
Numéro CAS |
52120-31-7 |
|---|---|
Formule moléculaire |
C16H34O2Sn |
Poids moléculaire |
377.1 g/mol |
Nom IUPAC |
octan-1-olate;tin(2+) |
InChI |
InChI=1S/2C8H17O.Sn/c2*1-2-3-4-5-6-7-8-9;/h2*2-8H2,1H3;/q2*-1;+2 |
Clé InChI |
OABBLIJURKXQBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[O-].CCCCCCCC[O-].[Sn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


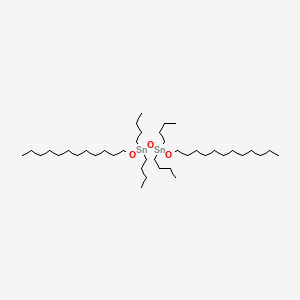
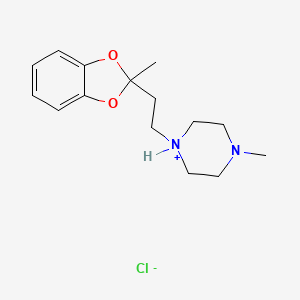

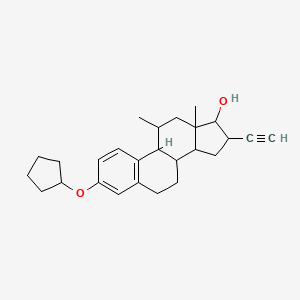

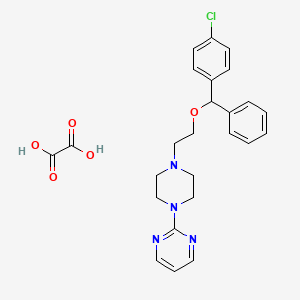
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)
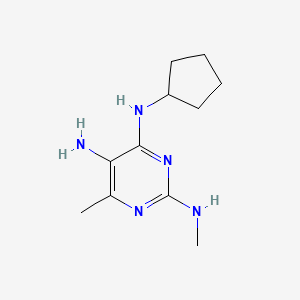

![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)
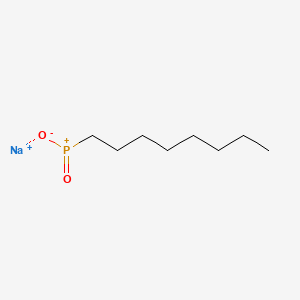
![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)

